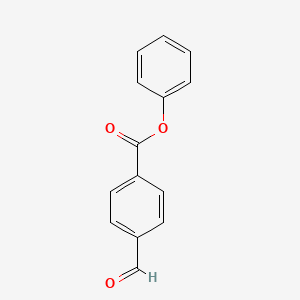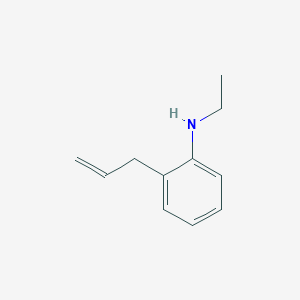
N-Ethyl-2-(prop-2-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-N-ethylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group and an allyl group attached to the nitrogen atom of the aniline ring. Anilines are widely used in the production of dyes, pharmaceuticals, and polymers due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-N-ethylaniline can be achieved through various methods. One common approach involves the alkylation of aniline with ethyl halides followed by allylation. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-allyl-N-ethylaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
2-Allyl-N-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2-allyl-N-ethylaniline involves its interaction with molecular targets through its amine and aromatic functionalities. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. In catalytic processes, the nitrogen atom can coordinate with metal catalysts, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N-Ethylaniline: Lacks the allyl group present in 2-allyl-N-ethylaniline.
Uniqueness
2-Allyl-N-ethylaniline is unique due to the presence of both an ethyl and an allyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other aniline derivatives. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, enhancing its utility in various applications.
Propriétés
Numéro CAS |
55469-30-2 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
N-ethyl-2-prop-2-enylaniline |
InChI |
InChI=1S/C11H15N/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9,12H,1,4,7H2,2H3 |
Clé InChI |
QTTJUPSUIVTXCB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC=C1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


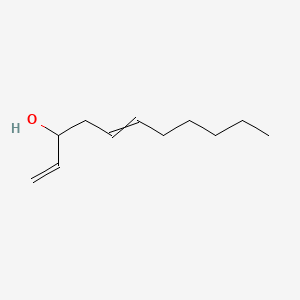
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
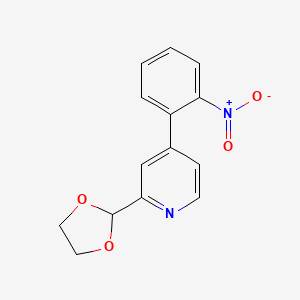
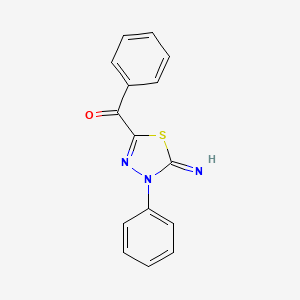
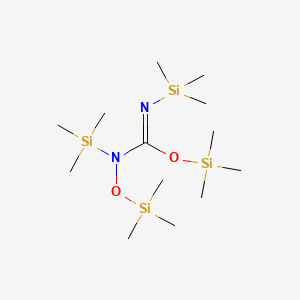
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
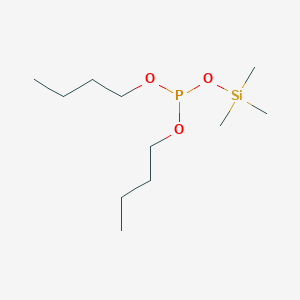
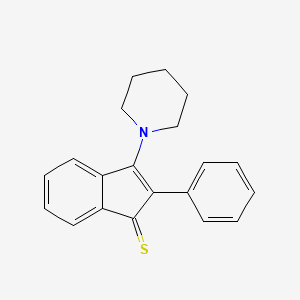

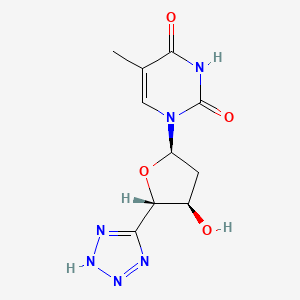
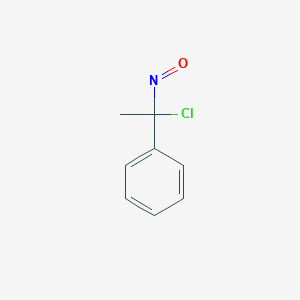
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
